6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide
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Overview
Description
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is a chemical compound characterized by the presence of a tetrazole ring and a hexanamide chain The tetrazole ring is a five-membered ring containing four nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide typically involves the formation of the tetrazole ring followed by the attachment of the hexanamide chain. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions. The resulting tetrazole can then be further functionalized to introduce the hexanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form dihydrotetrazoles.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazoles.
Substitution: Various substituted amides or alcohol derivatives.
Scientific Research Applications
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
- 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanoic acid
- N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide
Uniqueness
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is unique due to its specific combination of a tetrazole ring and a hexanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61197-40-8 |
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Molecular Formula |
C7H13N5OS |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-(5-sulfanylidene-2H-tetrazol-1-yl)hexanamide |
InChI |
InChI=1S/C7H13N5OS/c8-6(13)4-2-1-3-5-12-7(14)9-10-11-12/h1-5H2,(H2,8,13)(H,9,11,14) |
InChI Key |
CDAOOUIBHCVUSV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N)CCN1C(=S)N=NN1 |
Origin of Product |
United States |
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